molecular formula C10H13BrZn B6360318 4-tert-Butylphenylzinc bromide CAS No. 438459-74-6

4-tert-Butylphenylzinc bromide

Cat. No.: B6360318
CAS No.: 438459-74-6
M. Wt: 278.5 g/mol
InChI Key: FQGCOOOQBWIEIF-UHFFFAOYSA-M
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Description

4-tert-Butylphenylzinc bromide is an organozinc compound with the molecular formula C10H13BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of organometallic chemistry due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of complex organic molecules.

Preparation Methods

4-tert-Butylphenylzinc bromide can be synthesized through several methods. One common synthetic route involves the reaction of 4-tert-butylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

4-tert-Butylbromobenzene+Zn4-tert-Butylphenylzinc bromide\text{4-tert-Butylbromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-tert-Butylbromobenzene+Zn→4-tert-Butylphenylzinc bromide

Industrial production methods often involve the use of more efficient and scalable processes. For example, the reaction can be optimized by using catalysts or by employing continuous flow reactors to enhance the yield and purity of the product.

Chemical Reactions Analysis

4-tert-Butylphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile. Common reagents for these reactions include halides and other electrophiles.

    Coupling Reactions: It is widely used in coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions to form different products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bonded compound.

Scientific Research Applications

4-tert-Butylphenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.

    Medicine: Its role in drug synthesis makes it valuable in the pharmaceutical industry for the production of various therapeutic agents.

    Industry: It is used in the manufacture of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-tert-Butylphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in a coupling reaction, the organozinc intermediate reacts with an organic halide in the presence of a catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

4-tert-Butylphenylzinc bromide can be compared with other similar organozinc compounds, such as phenylzinc bromide and 4-methylphenylzinc bromide. While these compounds share similar reactivity, this compound is unique due to the presence of the tert-butyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in reactions where steric hindrance or electronic effects play a crucial role.

Similar Compounds

  • Phenylzinc bromide
  • 4-Methylphenylzinc bromide
  • 4-Ethylphenylzinc bromide

These compounds can be used in similar types of reactions but may offer different reactivity profiles due to their distinct substituents.

Properties

IUPAC Name

bromozinc(1+);tert-butylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.BrH.Zn/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGCOOOQBWIEIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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